4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide
Description
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide is a brominated pyrrole derivative featuring a cyclooctyl group attached to the carboxamide nitrogen. Pyrrole derivatives are pivotal in medicinal and materials chemistry due to their diverse biological activities and structural versatility . The bulky cyclooctyl substituent likely influences steric and electronic properties, affecting solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H19BrN2O/c14-10-8-12(15-9-10)13(17)16-11-6-4-2-1-3-5-7-11/h8-9,11,15H,1-7H2,(H,16,17) |
InChI Key |
GHPDVVOIEUAIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions are highly tolerant of various functional groups, making it a versatile method for preparing this compound. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Electronic and Crystallographic Comparisons
- Bond Length Variations : In N-Nitro-1H-pyrrole-2-carboxamide, the N2—C5 bond (1.404 Å) is 0.07 Å longer than in 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), indicating substituent-dependent electronic effects . The cyclooctyl group in the target compound may similarly elongate adjacent bonds due to steric strain.
- Crystallinity: 4-Bromo-1H-pyrrole-2-carboxylic acid crystallizes in a monoclinic system (space group P21/c) with unit cell parameters $a = 16.0028 \, \text{Å}, b = 4.9046 \, \text{Å}, c = 8.2367 \, \text{Å}$ .
Hydrogen Bonding and Supramolecular Interactions
- In N-Nitro-1H-pyrrole-2-carboxamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds form 1D chains, influencing solubility and thermal stability . The cyclooctyl group’s non-polar nature may reduce hydrogen bonding capacity, increasing hydrophobicity relative to hydroxyl- or pyridine-containing analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
